3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one
Description
Properties
CAS No. |
918428-12-3 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-amino-2-[1-(dimethylamino)prop-2-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18N2O/c1-4-9(13(2)3)11-8(12)6-5-7-10(11)14/h4,9H,1,5-7,12H2,2-3H3 |
InChI Key |
RUQHZRZRHJYOPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C=C)C1=C(CCCC1=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Condensation Method
One of the most straightforward methods for synthesizing this compound is through direct condensation of β-dicarbonyl compounds with amines. This method typically involves refluxing the reactants in an aromatic solvent while azeotropically removing water to drive the reaction to completion.
- Combine a β-dicarbonyl compound (e.g., 3,4-dimethoxyacetophenone) with dimethylformamide dimethyl acetal in dry xylene.
- Reflux the mixture for approximately 24 hours.
- Upon completion, filter the solid product and recrystallize from dioxane.
One-Pot Three-Component Reaction
Another effective method is a one-pot three-component reaction involving a ketonic Mannich base as an enone precursor, enolizable ketones, and ammonium acetate. This method is advantageous due to its simplicity and efficiency.
- Mix a ketonic Mannich base with an enolizable ketone and ammonium acetate in a suitable solvent.
- Heat the mixture under controlled conditions to facilitate reaction.
- Isolate the product through filtration or extraction techniques.
Yield and Properties:
This method has been reported to yield various nitrogen-containing heterocycles in moderate to excellent yields, demonstrating versatility in producing compounds similar to 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the two primary synthesis methods for this compound:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Condensation | Simple procedure; good yield | Requires azeotropic removal of water | ~66% |
| One-Pot Three-Component Reaction | Efficient; multiple products possible | May require optimization for specific compounds | Moderate to high (varies) |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anticonvulsant and in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric modulator of γ-aminobutyric acid (GABA) receptors, enhancing their activity and leading to potential anticonvulsant effects. Additionally, it may interact with other enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₈N₂O | 200.28* | Not available | Cyclohexenone, dimethylamino-propenyl |
| (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one | C₁₃H₁₄N₂O | 214.26 | Not provided | Indole-propenyl conjugate |
| 3-(Benzylamino)cyclohex-2-en-1-one | C₁₃H₁₅NO | 201.27 | 41609-04-5 | Benzylamino substitution |
| 3-Amino-2-cyclohexen-1-one | C₆H₉NO | 111.14 | 5220-49-5 | Minimal substitution |
*Calculated based on formula.
Physicochemical Properties
- Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 3-(benzylamino)cyclohex-2-en-1-one .
- Crystallinity : Chalcone analogs () form hydrogen-bonded 2D planes via C–H⋯O interactions. The target compound’s propenyl group may similarly influence solid-state packing.
- Stability: Enaminones are generally sensitive to hydrolysis under acidic/basic conditions due to the conjugated enone-amine system .
Biological Activity
3-Amino-2-[1-(dimethylamino)prop-2-en-1-yl]cyclohex-2-en-1-one, commonly referred to as a derivative of cyclohexenone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies highlighting its application.
- Molecular Formula : C10H15N
- Molecular Weight : 165.24 g/mol
- CAS Number : 82769-01-5
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Aldol Condensation : Combining cyclohexanone derivatives with suitable amines.
- Mannich Reaction : Involving the reaction of formaldehyde and secondary amines to introduce the dimethylamino group.
These methods yield compounds with varying biological activities, which are crucial for subsequent pharmacological testing.
Antimicrobial Properties
Research indicates that derivatives of cyclohexenone exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 3-Amino-Cyclohexenone | E. coli | 45 |
| 3-Amino-Cyclohexenone | S. aureus | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 cells through the mitochondrial pathway, with an IC50 value of approximately 25 μM.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions, potentially through the modulation of reactive oxygen species (ROS).
Research Findings :
- Cell Viability Assays : In SH-SY5Y neuroblastoma cells exposed to beta-amyloid, treatment with 3-Amino-Cyclohexenone improved cell viability by approximately 40%.
- Mechanistic Insights : The compound appears to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
